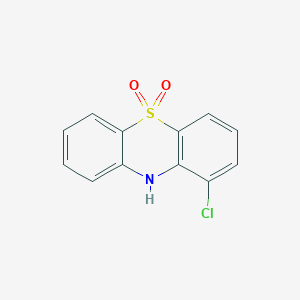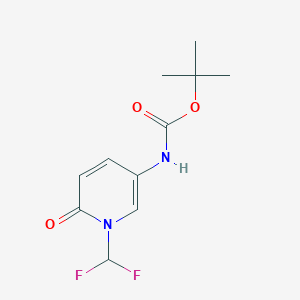
tert-Butyl (1-(difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a difluoromethyl group, and a dihydropyridinyl moiety, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate typically involves the reaction of a suitable dihydropyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Material: 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine
Reagent: tert-butyl chloroformate
Base: Triethylamine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
The reaction proceeds via nucleophilic attack of the dihydropyridine nitrogen on the carbonyl carbon of tert-butyl chloroformate, followed by elimination of hydrochloric acid to form the desired carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-(difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to the formation of new carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1-(difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be introduced into a molecule to protect the amine functionality during synthetic transformations. The protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate: A compound with a methyl group instead of a difluoromethyl group.
tert-Butyl (1-(trifluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate: A compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
tert-Butyl (1-(difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)carbamate is unique due to the presence of the difluoromethyl group, which can impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated organic compounds, which are important in medicinal chemistry and agrochemicals.
Eigenschaften
Molekularformel |
C11H14F2N2O3 |
|---|---|
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
tert-butyl N-[1-(difluoromethyl)-6-oxopyridin-3-yl]carbamate |
InChI |
InChI=1S/C11H14F2N2O3/c1-11(2,3)18-10(17)14-7-4-5-8(16)15(6-7)9(12)13/h4-6,9H,1-3H3,(H,14,17) |
InChI-Schlüssel |
WBYJWJPPKFKAKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=O)C=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)

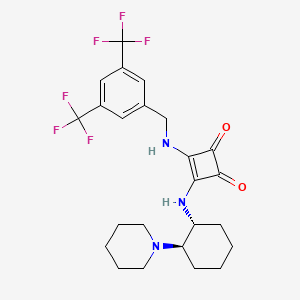
![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
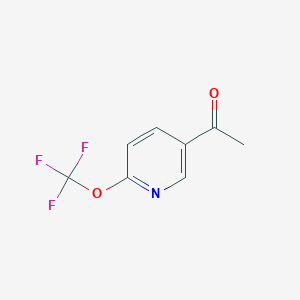
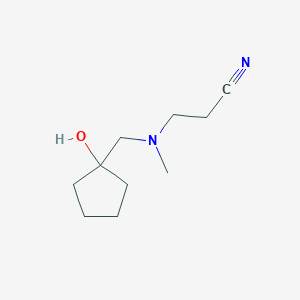
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)
![4-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12953535.png)

![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12953541.png)

![Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B12953555.png)
![2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12953562.png)
